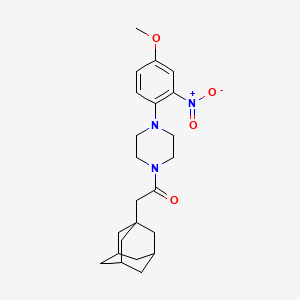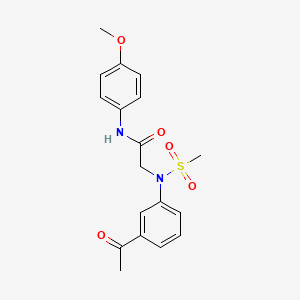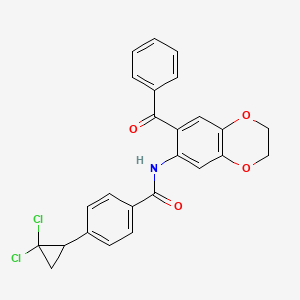
1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine
Vue d'ensemble
Description
1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine, also known as AANPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AANPP belongs to the piperazine family of compounds and has been studied extensively for its pharmacological properties.
Mécanisme D'action
1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine exerts its pharmacological effects by binding to serotonin receptors in the brain. Specifically, 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine binds to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine acts as an agonist of the 5-HT1A receptor, leading to increased serotonin signaling and subsequent changes in behavior and physiology.
Biochemical and Physiological Effects:
1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine has also been shown to decrease levels of corticosterone, a hormone that is involved in the stress response. Additionally, 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to increase levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments is its high selectivity for the 5-HT1A receptor, which allows for specific targeting of this receptor. Additionally, 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine. One area of interest is the use of 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine may have potential applications in the treatment of anxiety and depression. Further research is also needed to fully understand the biochemical and physiological effects of 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine and its potential therapeutic applications in various fields of medicine.
Applications De Recherche Scientifique
1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been studied for its anti-tumor properties and its potential use in chemotherapy. In psychiatry, 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been studied for its anxiolytic and antidepressant effects.
Propriétés
IUPAC Name |
2-(1-adamantyl)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-30-19-2-3-20(21(11-19)26(28)29)24-4-6-25(7-5-24)22(27)15-23-12-16-8-17(13-23)10-18(9-16)14-23/h2-3,11,16-18H,4-10,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEOWYNWSUKXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4177974.png)



![methyl 2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4177993.png)
![N-cyclohexyl-4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4177995.png)
![N~1~-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4178013.png)
![2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4178014.png)
![3-[1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4178019.png)
![1-[(4-chlorophenyl)(phenyl)methyl]-4-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B4178022.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4178030.png)
![5-bromo-2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid hydrochloride](/img/structure/B4178063.png)
![{[2-(allyloxy)-1-naphthyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4178069.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide](/img/structure/B4178071.png)